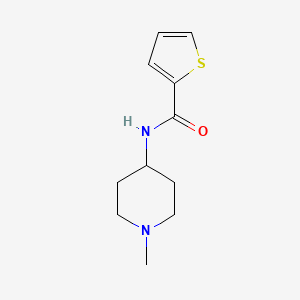![molecular formula C18H17NO4S B3489572 methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3489572.png)
methyl 4,5-dimethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Descripción general
Descripción
This compound contains several interesting functional groups, including a benzofuran and a thiophene ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . These structures are often found in biologically active compounds and have been the focus of many studies .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran and thiophene rings, and the introduction of the methyl and carbonyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiophene rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and thiophene rings might contribute to its stability, while the various substituents could influence its solubility, reactivity, and other properties .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have been found to have antimicrobial activity, so if this compound were to be used as an antimicrobial agent, its mechanism of action might involve disrupting the function of bacterial cells .
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how much is used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-9-11(3)24-17(14(9)18(21)22-4)19-16(20)15-10(2)12-7-5-6-8-13(12)23-15/h5-8H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQCBEHDHHKVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


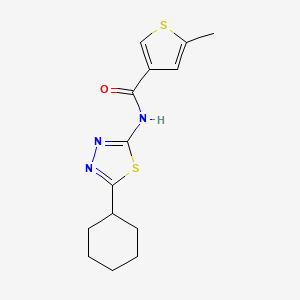
![methyl [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3489507.png)
![5-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thiophene-3-carboxamide](/img/structure/B3489508.png)
![ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B3489514.png)
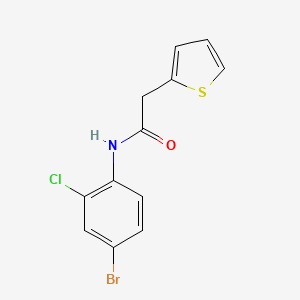
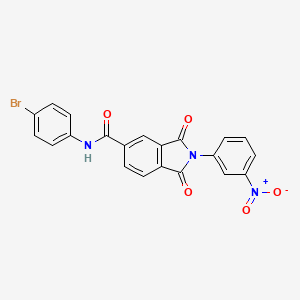
METHANONE](/img/structure/B3489533.png)

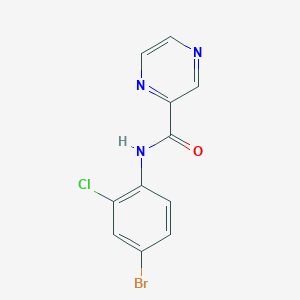
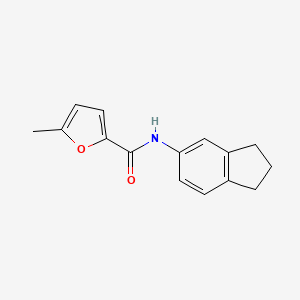
![5-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B3489566.png)
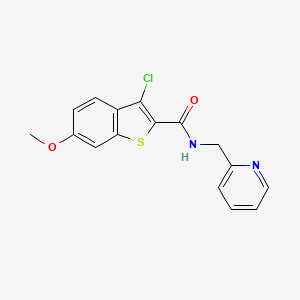
![N-[(3-chlorophenyl)methyl]pyridine-4-carboxamide](/img/structure/B3489579.png)
